molecular formula C6H14OS B1425619 2-ethyl-2-sulfanylbutan-1-ol CAS No. 159982-42-0

2-ethyl-2-sulfanylbutan-1-ol

Cat. No.: B1425619
CAS No.: 159982-42-0
M. Wt: 134.24 g/mol
InChI Key: FJVSDVOSRUUQNC-UHFFFAOYSA-N
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Description

2-ethyl-2-sulfanylbutan-1-ol is a sulfur-containing organic compound that has gained attention due to its potential biological and industrial applications. This compound is chiral, meaning it has two enantiomers, ®-2-ethyl-2-sulfanylbutan-1-ol and (S)-2-ethyl-2-sulfanylbutan-1-ol, which exhibit different biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-sulfanylbutan-1-ol typically involves the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester. The reaction conditions often include the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2-sulfanylbutan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction often involves nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halides or amines in the presence of a suitable solvent like dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted thiols and ethers.

Scientific Research Applications

2-ethyl-2-sulfanylbutan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-2-sulfanylbutan-1-ol involves its interaction with various molecular targets and pathways. The compound is known to act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, altering its chemical structure and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-hydroxybutane-2-thiol
  • 2-Propyl-1-hydroxybutane-2-thiol
  • 2-Butyl-1-hydroxybutane-2-thiol

Uniqueness

2-ethyl-2-sulfanylbutan-1-ol is unique due to its specific chiral properties and the distinct biological activities of its enantiomers. This makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

2-ethyl-2-sulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-3-6(8,4-2)5-7/h7-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVSDVOSRUUQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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